Dimethyl 2-anilinobut-2-enedioate

Formulation Physical Chemistry Material Handling

Dimethyl 2-anilinobut-2-enedioate (CAS 54494-74-5) is a synthetic organic compound belonging to the enamine class, characterized by a phenylamino group attached to a butenedioate backbone. Its primary role is as a versatile chemical intermediate, serving as a key building block for the construction of complex molecules in research and industrial settings.

Molecular Formula C12H13NO4
Molecular Weight 235.24 g/mol
CAS No. 54494-74-5
Cat. No. B3191441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 2-anilinobut-2-enedioate
CAS54494-74-5
Molecular FormulaC12H13NO4
Molecular Weight235.24 g/mol
Structural Identifiers
SMILESCOC(=O)C=C(C(=O)OC)NC1=CC=CC=C1
InChIInChI=1S/C12H13NO4/c1-16-11(14)8-10(12(15)17-2)13-9-6-4-3-5-7-9/h3-8,13H,1-2H3
InChIKeyLCHIHUQAZKSJRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyl 2-anilinobut-2-enedioate (CAS 54494-74-5): A Verified Enamine Building Block for Organic Synthesis and Dye Intermediate Applications


Dimethyl 2-anilinobut-2-enedioate (CAS 54494-74-5) is a synthetic organic compound belonging to the enamine class, characterized by a phenylamino group attached to a butenedioate backbone [1]. Its primary role is as a versatile chemical intermediate, serving as a key building block for the construction of complex molecules in research and industrial settings . The compound's dual ester and enamine functionalities confer distinct chemical properties, positioning it as a specialized reagent distinct from simpler diesters like dimethyl fumarate or maleate, and enabling unique synthetic pathways [2].

Why Generic Substitution Fails for Dimethyl 2-anilinobut-2-enedioate (CAS 54494-74-5): Critical Differences in Physical Form, Solubility, and Synthetic Utility


Substituting Dimethyl 2-anilinobut-2-enedioate with generic, in-class analogs like dimethyl maleate or fumarate is not scientifically sound due to fundamental differences in physical state, solubility, and reactivity that directly impact procurement and experimental design. While dimethyl maleate and fumarate are common, water-miscible liquids or crystalline solids, the target compound is a liquid at room temperature with markedly different solubility characteristics, being slightly soluble in water but freely soluble in common organic solvents . This enamine structure, validated by NMR and computational methods, offers a distinct reactivity profile for heterocyclization that is not accessible with simple diesters, making it a non-interchangeable specialty reagent for targeted synthetic applications [1].

Quantitative Differentiation of Dimethyl 2-anilinobut-2-enedioate (CAS 54494-74-5) from Common Analogs


Physical State and Formulation: A Liquid Enamine vs. Solid Diester Analogs

Unlike the common diester analog dimethyl fumarate, which is a white crystalline solid with a melting point of 102-106°C, Dimethyl 2-anilinobut-2-enedioate is a liquid at room temperature . This difference in physical state directly impacts material handling, formulation, and reaction setup procedures.

Formulation Physical Chemistry Material Handling

Lipophilicity (XLogP3-AA) as a Descriptor for Biological and Chromatographic Behavior

The lipophilicity of Dimethyl 2-anilinobut-2-enedioate, as measured by its computed XLogP3-AA value of 2.5, is significantly higher than that of the simpler analog dimethyl maleate, which has a predicted partition coefficient of 0.22 [1]. This substantial difference indicates that the target compound will exhibit markedly different retention times in reversed-phase chromatography and will have distinct partitioning behavior in biological systems.

ADME Prediction Chromatography Lipophilicity

Increased Molecular Weight and Rotatable Bond Count Impacting Complexity

The introduction of the aniline moiety in Dimethyl 2-anilinobut-2-enedioate results in a substantial increase in molecular weight and structural complexity compared to the core diester analogs. It has a molecular weight of 235.24 g/mol and 6 rotatable bonds, versus dimethyl maleate which has a molecular weight of 144.13 g/mol and 4 rotatable bonds [1][2]. This structural elaboration is a key differentiator for procurement when a higher molecular weight and greater conformational flexibility are desired.

Medicinal Chemistry Lead Optimization Molecular Properties

Distinct Heterocyclization Reactivity Driven by Enamine Structure

The enamine structure of Dimethyl 2-anilinobut-2-enedioate, unequivocally characterized by 1H- and 13C-NMR, is essential for its documented heterocyclization reactivity. This reactivity leads to distinct products such as 1-phenyl-2-methoxycarbonyl-4-quinolinone and 1-phenyl-3-oxo-1,3-dihydro-2-indoliliden-acetic acid derivatives [1]. This synthetic utility is a direct consequence of the enamine moiety and is not observed with simpler analogs like dimethyl maleate or fumarate.

Organic Synthesis Heterocyclic Chemistry Reaction Development

Optimal Application Scenarios for Dimethyl 2-anilinobut-2-enedioate (CAS 54494-74-5) Based on Verified Differentiation


Synthesis of Specialized Heterocyclic Libraries for Drug Discovery

As demonstrated by its established reactivity, this compound is an ideal starting material for the construction of quinolinone and oxoindole-derived compound libraries [1]. These scaffolds are privileged structures in medicinal chemistry, and the compound's ability to directly introduce a phenyl group and ester functionalities accelerates the synthesis of diverse analogs for structure-activity relationship (SAR) studies.

Chromatography Method Development and Analytical Chemistry

Given its distinct and quantifiably higher lipophilicity (XLogP3-AA = 2.5) compared to common impurities or starting materials like dimethyl maleate (Log P = 0.22), this compound serves as an excellent probe for developing and validating reversed-phase HPLC or flash chromatography methods [2]. Its unique retention profile ensures clear separation and can be used to benchmark column performance for moderately lipophilic small molecules.

Synthesis of Advanced Dye and Pigment Intermediates

The compound's established use as an intermediate in the production of organic dyes, including azo and phthalocyanine classes, is a key industrial application . Its procurement is justified for research and development in colorant chemistry where the combination of the enamine and diester functionalities is required to achieve specific chromophoric properties not attainable with simpler precursors.

Preparation of Quaternary Ammonium Compounds for Materials Science

The dimethyl ester moieties are reactive handles that can be used for further functionalization, including reduction to alcohols or transesterification. This positions the compound as a precursor for novel monomers or surfactants . Its liquid state and solubility in organic solvents facilitate its use in polymerization reactions and the synthesis of functional materials, providing a practical advantage over solid-state analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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